molecular formula C20H20N4O3S B11164557 N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-(propanoylamino)benzamide

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-(propanoylamino)benzamide

Cat. No.: B11164557
M. Wt: 396.5 g/mol
InChI Key: BWJTZQZWMAIUNL-UHFFFAOYSA-N
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Description

N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-PROPANAMIDOBENZAMIDE is a complex organic compound that features a thiadiazole ring, a methoxyphenyl group, and a propanamidobenzamide moiety

Preparation Methods

The synthesis of N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-PROPANAMIDOBENZAMIDE typically involves multiple steps. One common route includes the condensation of 4-methoxybenzyl chloride with thiourea to form the intermediate 5-(4-methoxyphenyl)-1,3,4-thiadiazole. This intermediate is then reacted with 4-aminobenzamide under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .

Chemical Reactions Analysis

N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-PROPANAMIDOBENZAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-PROPANAMIDOBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-PROPANAMIDOBENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and molecular targets are still under investigation, but it is believed to interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-PROPANAMIDOBENZAMIDE can be compared with similar compounds such as:

Properties

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(propanoylamino)benzamide

InChI

InChI=1S/C20H20N4O3S/c1-3-17(25)21-15-8-6-14(7-9-15)19(26)22-20-24-23-18(28-20)12-13-4-10-16(27-2)11-5-13/h4-11H,3,12H2,1-2H3,(H,21,25)(H,22,24,26)

InChI Key

BWJTZQZWMAIUNL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)OC

Origin of Product

United States

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